rac Dobutamine-d4 Hydrochloride
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Overview
Description
rac Dobutamine-d4 Hydrochloride: is a deuterated form of racemic Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on adrenergic receptors, specifically α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weaker activity on α1-adrenergic receptors and β2-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Dobutamine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dobutamine molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: rac Dobutamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
rac Dobutamine-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Used in studies involving adrenergic receptors and their role in various physiological processes.
Medicine: Used in the development and testing of new cardiovascular drugs and therapies.
Industry: Used in the production of high-purity deuterated compounds for research and development
Mechanism of Action
rac Dobutamine-d4 Hydrochloride exerts its effects by directly stimulating β1-adrenergic receptors in the heart. This leads to increased myocardial contractility and stroke volume, resulting in increased cardiac output. The compound has negligible effects on β2-adrenergic receptors and α1-adrenergic receptors .
Comparison with Similar Compounds
Dobutamine Hydrochloride: The non-deuterated form of rac Dobutamine-d4 Hydrochloride, used for similar applications but without the benefits of deuterium labeling.
Isoproterenol Hydrochloride: Another synthetic catecholamine that acts on β-adrenergic receptors but with different selectivity and potency.
Epinephrine Hydrochloride: A naturally occurring catecholamine with broader activity on adrenergic receptors
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in tracing and studying reaction mechanisms, as well as in the development of new drugs and therapies .
Properties
Molecular Formula |
C18H24ClNO3 |
---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i10D2,11D2; |
InChI Key |
BQKADKWNRWCIJL-DEHBLRELSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])NC(C)CCC2=CC=C(C=C2)O.Cl |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Origin of Product |
United States |
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